molecular formula C7H13NOS B12108493 S-Methyl 1-piperidinecarbothioate CAS No. 3012-97-3

S-Methyl 1-piperidinecarbothioate

Cat. No.: B12108493
CAS No.: 3012-97-3
M. Wt: 159.25 g/mol
InChI Key: UGXAFPLXOSEFRX-UHFFFAOYSA-N
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Description

S-Methyl 1-piperidinecarbothioate: is a heterocyclic organic compound with the molecular formula C₇H₁₃NOS and a molecular weight of 159.249 g/mol . It is also known by other names such as 1-Piperidinecarbothioic acid, S-methyl ester . This compound is characterized by a piperidine ring attached to a carbothioate group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl 1-piperidinecarbothioate typically involves the reaction of piperidine with carbon disulfide and methyl iodide. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The general reaction scheme is as follows:

Piperidine+CS2+CH3IS-Methyl 1-piperidinecarbothioate\text{Piperidine} + \text{CS}_2 + \text{CH}_3\text{I} \rightarrow \text{this compound} Piperidine+CS2​+CH3​I→S-Methyl 1-piperidinecarbothioate

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the process may involve continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: S-Methyl 1-piperidinecarbothioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to the corresponding thiol.

    Substitution: Nucleophilic substitution reactions can replace the methyl group with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted piperidinecarbothioates.

Scientific Research Applications

Chemistry: S-Methyl 1-piperidinecarbothioate is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules .

Industry: In the industrial sector, this compound is used in the production of herbicides and pesticides. It serves as a key intermediate in the synthesis of active ingredients .

Mechanism of Action

The mechanism of action of S-Methyl 1-piperidinecarbothioate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with receptors, altering their signaling pathways .

Comparison with Similar Compounds

Uniqueness: S-Methyl 1-piperidinecarbothioate is unique due to its specific piperidine ring structure combined with a carbothioate group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in various synthetic processes and a subject of ongoing scientific research.

Properties

CAS No.

3012-97-3

Molecular Formula

C7H13NOS

Molecular Weight

159.25 g/mol

IUPAC Name

S-methyl piperidine-1-carbothioate

InChI

InChI=1S/C7H13NOS/c1-10-7(9)8-5-3-2-4-6-8/h2-6H2,1H3

InChI Key

UGXAFPLXOSEFRX-UHFFFAOYSA-N

Canonical SMILES

CSC(=O)N1CCCCC1

Origin of Product

United States

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